molecular formula C17H13NO4 B11702035 7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11702035
M. Wt: 295.29 g/mol
InChI Key: CZOSPDIZHCIPHJ-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 7-hydroxy-N-(4-methylphenyl)-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted amides or thiol derivatives.

Scientific Research Applications

7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-2-oxo-2H-chromene-3-carboxamide
  • N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 7-hydroxy-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

7-hydroxy-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the hydroxyl and methylphenyl groups, which contribute to its distinct chemical properties and biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

7-hydroxy-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H13NO4/c1-10-2-5-12(6-3-10)18-16(20)14-8-11-4-7-13(19)9-15(11)22-17(14)21/h2-9,19H,1H3,(H,18,20)

InChI Key

CZOSPDIZHCIPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

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